molecular formula C16H12BrN3O B8355718 8-(2-Aminobenzoylamino)-3-bromoquinoline

8-(2-Aminobenzoylamino)-3-bromoquinoline

Cat. No.: B8355718
M. Wt: 342.19 g/mol
InChI Key: NRUSLBJGBDENNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-Aminobenzoylamino)-3-bromoquinoline is a useful research compound. Its molecular formula is C16H12BrN3O and its molecular weight is 342.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H12BrN3O

Molecular Weight

342.19 g/mol

IUPAC Name

2-amino-N-(3-bromoquinolin-8-yl)benzamide

InChI

InChI=1S/C16H12BrN3O/c17-11-8-10-4-3-7-14(15(10)19-9-11)20-16(21)12-5-1-2-6-13(12)18/h1-9H,18H2,(H,20,21)

InChI Key

NRUSLBJGBDENNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=CC(=CN=C32)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ammonium chloride (50.9 mg) in water (2 ml) was added ethanol (10 ml), and the mixture was stirred at 50° C. To the mixture were added 3-bromo-8-(2-nitrobenzoylamino)quinoline (590 mg) and iron (531 mg), and the mixture was refluxed for 1 hour. After filtration, the filtrate was concentrated in vacuo, and the residue was suspended in hot 80% ethanol and allowed to cool to ambient temperature. The resulting precipitates were collected by filtration to give 8-(2-aminobenzoylamino)-3-bromoquinoline (470 mg) as pale tan solid.
Quantity
50.9 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
3-bromo-8-(2-nitrobenzoylamino)quinoline
Quantity
590 mg
Type
reactant
Reaction Step Two
Name
Quantity
531 mg
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.